molecular formula C28H32N8O6 B1666614 Adenosine amine congener CAS No. 96760-69-9

Adenosine amine congener

Cat. No. B1666614
CAS RN: 96760-69-9
M. Wt: 576.6 g/mol
InChI Key: JFRJCQJVFMHZOO-QZHHGCDDSA-N
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Description

Adenosine amine congener, also known as ADAC, is a selective A1 adenosine receptor agonist . It can ameliorate noise- and cisplatin-induced cochlear injury . ADAC also has neuroprotective effects .


Synthesis Analysis

ADAC is a synthetic A1 AR agonist . It was designed in a functionalised congener concept . This compound is able to cross the blood-brain barrier and is well tolerated by animals after systemic administration .


Molecular Structure Analysis

The chemical formula of ADAC is C28H32N8O6 . Its exact mass is 576.24 and its molecular weight is 576.614 .


Physical And Chemical Properties Analysis

The CAS number of ADAC is 96760-69-9 . Its molecular formula is C28H32N8O6 and its molecular weight is 576.61 .

Scientific Research Applications

Probing Adenosine Receptors

Adenosine amine congener (ADAC) has been utilized in the synthesis of probes for adenosine receptors, especially A1-adenosine receptors. These probes, synthesized from ADAC, show high specificity and affinity for these receptors, aiding in their characterization. For instance, derivatives of ADAC have been used in spectroscopic probes for electron spin resonance spectroscopy and fluorescent labeling, providing valuable tools for adenosine receptor research (Jacobson et al., 1987).

Receptor Antagonism and Agonism Studies

Functionalized congeners of adenosine, based on ADAC, have been synthesized and shown to be potent competitive antagonists at A1-adenosine receptors. These congeners are useful in various applications, including receptor probes, radioligands, and affinity columns, providing insights into receptor function and aiding in targeted drug design (Jacobson et al., 1985).

Purine Functionalized Congeners

ADAC and similar compounds have been central in studying the effects of structural changes on biological activity through the "functionalized congener" strategy. This approach has led to the development of various probes for labeling, spectroscopic characterization, and pharmacological agents targeting adenosine receptors (Jacobson & Daly, 1991).

Neuroprotection Research

ADAC's role in neuroprotection has been highlighted in studies showing its potential in treating acute and chronic disorders of the central nervous system, such as cerebral ischemia and seizures. It has been demonstrated that ADAC, due to its selective agonism at adenosine A1 receptors, can protect against neuronal damage and mortality induced by cerebral ischemia (von Lubitz et al., 1999).

Ligand Design for GPCRs

ADAC has been instrumental in the design of ligands for G protein-coupled receptors (GPCRs), including adenosine receptors. Functionalized congeners like ADAC enable the creation of conjugates for detecting and characterizing GPCR structure and function, advancing our understanding of these receptors’ pharmacological modulation (Jacobson, 2009).

Anti-Inflammatory Potential

ADAC's involvement in adenosine-mediated anti-inflammatory processes, particularly in inhibiting neutrophil degranulation, has been studied. Its effects, mediated through A2 and A3 adenosine receptors, contribute to understanding adenosine's role in controlling inflammation and tissue injury (Bouma et al., 1997).

Safety And Hazards

When handling ADAC, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Adenosine and its congeners, such as ADAC, are being looked forward to bringing a revolution in treatment of inflammation, viral infections, psychiatric and neurodegenerative disorders . More recently, ADAC emerged as a potentially effective treatment for noise-induced cochlear injury and hearing loss .

properties

IUPAC Name

N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N8O6/c29-9-10-30-21(38)11-16-1-5-18(6-2-16)34-22(39)12-17-3-7-19(8-4-17)35-26-23-27(32-14-31-26)36(15-33-23)28-25(41)24(40)20(13-37)42-28/h1-8,14-15,20,24-25,28,37,40-41H,9-13,29H2,(H,30,38)(H,34,39)(H,31,32,35)/t20-,24-,25-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRJCQJVFMHZOO-QZHHGCDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60914331
Record name N-{4-[2-(4-{2-[(2-Aminoethyl)imino]-2-hydroxyethyl}anilino)-2-oxoethyl]phenyl}-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenosine amine congener

CAS RN

96760-69-9
Record name Adenosine amine congener
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096760699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[2-(4-{2-[(2-Aminoethyl)imino]-2-hydroxyethyl}anilino)-2-oxoethyl]phenyl}-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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